Bis(2-mercaptoethyl) succinate
Description
Significance of Multifunctional Thiol Monomers in Polymer Synthesis
Multifunctional thiol monomers, which possess two or more thiol groups, are crucial building blocks in modern polymer synthesis. Their ability to participate in various polymerization reactions, such as thiol-ene and thiol-Michael additions, allows for the creation of crosslinked networks, branched polymers, and block copolymers. nih.govrsc.orgresearchgate.net These reactions are often characterized by high yields, rapid rates, and a lack of byproducts, making them highly efficient and attractive for industrial applications. researchgate.net The resulting polymers often exhibit unique properties, including improved mechanical strength, thermal stability, and biocompatibility, owing to the presence of thioether linkages. rsc.orgresearchgate.net
Overview of Dithiol Esters as Building Blocks in Macromolecular Systems
Dithiol esters, a specific class of multifunctional thiol monomers, incorporate both thiol and ester functionalities within the same molecule. This dual-functionality makes them particularly versatile building blocks for macromolecular systems. The thiol groups provide reactive sites for polymerization and crosslinking, while the ester groups can influence the polymer's physical properties, such as its polarity and degradation behavior. The presence of ester linkages can also introduce a degree of hydrolytic instability, which is a desirable characteristic for creating biodegradable materials. acs.orgtandfonline.com
Historical Context and Evolution of Thiol-Based Polymerization Approaches
The use of thiol chemistry in polymer synthesis has a rich history, with early work focusing on the vulcanization of rubber, where sulfur-containing compounds are used to create crosslinks between polymer chains. However, the modern era of thiol-based polymerization is largely defined by the advent of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. researchgate.netresearchgate.net Thiol-ene and thiol-yne reactions, which involve the addition of a thiol across a double or triple bond, respectively, are prime examples of click reactions that have revolutionized the field. researchgate.net These methods have enabled the synthesis of a wide array of well-defined polymers with complex architectures that were previously difficult to achieve. researchgate.netgoogle.com
The Role of Bis(2-mercaptoethyl) Succinate (B1194679) within the Landscape of Advanced Thiol-Functionalized Compounds
Within the diverse family of thiol-functionalized compounds, Bis(2-mercaptoethyl) succinate holds a significant position. As a dithiol ester, it embodies the key features that make these monomers so valuable in polymer science. Its two thiol groups are readily available for participation in various polymerization reactions, while the succinate ester backbone provides a flexible and potentially biodegradable segment. This combination of properties makes this compound a valuable monomer for the synthesis of a range of materials, from soft and flexible elastomers to more rigid and crosslinked networks.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C8H14O4S2 |
| Molecular Weight | 238.324 g/mol |
| Density | 1.218 g/cm³ |
| Boiling Point | 354.6°C at 760 mmHg |
| Flash Point | 250.3°C |
| Refractive Index | 1.509 |
| CAS Number | 60642-67-3 |
| Data sourced from chemsrc.com |
Structure
2D Structure
Properties
IUPAC Name |
bis(2-sulfanylethyl) butanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S2/c9-7(11-3-5-13)1-2-8(10)12-4-6-14/h13-14H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPRKIZSQDCBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)OCCS)C(=O)OCCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40886406 | |
| Record name | Butanedioic acid, 1,4-bis(2-mercaptoethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40886406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60642-67-3 | |
| Record name | 1,4-Bis(2-mercaptoethyl) butanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60642-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, 1,4-bis(2-mercaptoethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060642673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 1,4-bis(2-mercaptoethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedioic acid, 1,4-bis(2-mercaptoethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40886406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-mercaptoethyl) succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Bis 2 Mercaptoethyl Succinate and Analogues
Esterification Reactions for Bis(2-mercaptoethyl) Succinate (B1194679) Formation
The formation of bis(2-mercaptoethyl) succinate is typically achieved through the esterification of succinic acid or its derivatives with 2-mercaptoethanol. This reaction can be approached directly or with the aid of catalytic systems to enhance its efficiency.
Direct Esterification Approaches Utilizing Succinic Acid Derivatives and 2-Mercaptoethanol
Direct esterification is a common method for synthesizing this compound. This process generally involves the reaction of succinic acid with an excess of 2-mercaptoethanol. The thiol groups (-SH) in this compound are highly reactive and susceptible to oxidation, which can lead to the formation of disulfide bonds. This reactivity makes the compound suitable for applications in dynamic covalent chemistry and biochemical conjugation.
A general procedure for this type of esterification involves reacting the carboxylic acid (succinic acid) with an alcohol (in this case, the thiol-containing alcohol, 2-mercaptoethanol) under acidic conditions. The reaction is typically heated to drive the equilibrium towards the formation of the ester by removing the water produced.
Catalytic Systems for Enhanced Esterification Efficiency
To improve the rate and yield of the esterification process, various catalytic systems are employed. These catalysts facilitate the reaction between the carboxylic acid and the alcohol, often allowing for milder reaction conditions. For instance, acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used in direct esterification.
Recent advancements have explored the use of more sophisticated and reusable catalysts. For example, graphene oxide has been demonstrated as an efficient and reusable acid catalyst for esterification reactions. organic-chemistry.org Another approach involves the use of surfactant-type Brønsted acid catalysts, such as p-dodecylbenzenesulfonic acid (DBSA), which can facilitate esterification in water without the need for dehydrating agents. organic-chemistry.org The use of N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) in combination with N-methylimidazole (NMI) or pyridine (B92270) also provides a highly efficient method for the synthesis of esters and thioesters. organic-chemistry.org
Synthesis of Related Bis(2-mercaptoethyl) Esters and Thiol-Functionalized Compounds
The synthetic strategies for this compound can be extended to produce a variety of related bis(2-mercaptoethyl) esters and other thiol-functionalized compounds. These analogs are often designed to impart specific properties to the resulting materials.
Preparation of Bis(2-mercaptoethyl) Tartrate Isomers (L-, D-, meso-)
The synthesis of bis(2-mercaptoethyl) tartrate isomers (L-, D-, and meso-) has been achieved through the chemoselective dehydration of the corresponding tartaric acids with 2-mercaptoethanol. researchgate.netrsc.orgresearchgate.net This reaction is effectively catalyzed by scandium triflate [Sc(OTf)3], which selectively promotes the esterification of the carboxylic acid groups while leaving the thiol groups intact. rsc.orgresearchgate.net
The resulting dithiol monomers, L-bis(2-mercaptoethyl)tartrate (L-META), D-bis(2-mercaptoethyl)tartrate (D-META), and meso-bis(2-mercaptoethyl)tartrate (meso-META), are valuable precursors for the synthesis of chiral poly(ester-thioether)s through thiol-Michael click polyaddition reactions. researchgate.netrsc.orgresearchgate.net
Table 1: Synthesis of Bis(2-mercaptoethyl) Tartrate Isomers
| Isomer | Starting Material | Catalyst | Key Outcome | Reference |
|---|---|---|---|---|
| L-META | L-tartaric acid, 2-mercaptoethanol | Scandium triflate | Selective synthesis of the L-dithiol monomer. researchgate.netrsc.orgresearchgate.net | researchgate.netrsc.orgresearchgate.net |
| D-META | D-tartaric acid, 2-mercaptoethanol | Scandium triflate | Selective synthesis of the D-dithiol monomer. researchgate.netrsc.orgresearchgate.net | researchgate.netrsc.orgresearchgate.net |
General Strategies for Synthesizing Polythiols for Polymer Applications
Polythiols are a class of polymers containing multiple thiol functional groups and are widely used in the formulation of adhesives, sealants, and high refractive index optical materials. google.comshriraminstitute.org General strategies for their synthesis often involve the reaction of a polyene with a thiol-containing compound, such as hydrogen sulfide (B99878) or a dithiol. google.com
One established method involves the free-radical catalyzed addition of a monomer system, which can be hydrogen sulfide or a dithiol, to a polyolefin with at least three olefinic sites. google.com This process yields liquid, essentially gel-free polythiol products with number average molecular weights ranging from 200 to 30,000. google.com Another approach is the use of thiol-click chemistry to prepare polythiols, which can then be used to form protective films on metal surfaces. rsc.org The development of high refractive index polythiols for optical applications has also been a focus, with optimization of process parameters to produce colorless materials. shriraminstitute.orgshreejilaboratory.com
Derivatization of Natural Products with Mercaptoethyl Succinate Moieties
The modification of natural products through chemical derivatization is a key strategy in drug discovery and materials science to enhance biological activity or introduce new functionalities. researchgate.netnih.gov Attaching mercaptoethyl succinate moieties to natural products can introduce reactive thiol groups, enabling further conjugation or imparting specific properties.
A one-pot strategy has been developed for the conjugation of iminosugars with lipophilic moieties, such as cholesterol, using a cleavable succinic acid linker. mdpi.com This approach facilitates the transfer and release of the substance within bacterial cells. mdpi.com While this example uses a succinic acid linker, the principle can be extended to incorporate mercaptoethyl groups, thereby introducing thiol functionality. The derivatization of natural products can lead to semisynthetic compounds with optimized pharmacological profiles and novel applications. researchgate.net
Purification and Isolation Techniques for Thiol-Functionalized Monomers
The synthesis of thiol-functionalized monomers, such as this compound, often results in a crude product containing unreacted starting materials, catalysts, and byproducts. Therefore, effective purification and isolation techniques are crucial to obtain a monomer of high purity, which is essential for subsequent polymerization reactions and the performance of the final material. The purification strategy for these monomers typically involves a combination of techniques, including extraction, chromatography, distillation, and crystallization, tailored to the specific properties of the target compound and its impurities.
A common initial step in the purification of thiol-containing esters is a liquid-liquid extraction to remove water-soluble impurities and acidic or basic catalysts. For esters synthesized from carboxylic acids, washing the crude product with a dilute aqueous solution of sodium carbonate or sodium bicarbonate can effectively neutralize and remove any remaining acidic starting material. sciencemadness.orglookchem.com This is followed by washing with water to remove the salt and then with a saturated brine solution to facilitate the separation of the organic and aqueous phases. sciencemadness.orgsyrris.comrsc.org
Due to the relatively high boiling point of this compound and its analogues, vacuum distillation is a frequently employed method for their purification. sciencemadness.orggoogle.comgoogle.com This technique allows for the separation of the desired monomer from less volatile impurities at a reduced temperature, thereby minimizing the risk of thermal decomposition, which can be a concern for high-boiling esters. google.comgoogle.com The efficiency of the distillation is highly dependent on the vacuum level and the temperature profile.
Chromatographic techniques are powerful tools for achieving high purity of thiol-functionalized monomers. Column chromatography using silica (B1680970) gel is a common method for separating the target monomer from byproducts with different polarities. researchgate.netmdpi.comrsc.org The choice of eluent is critical and is typically a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate, with the ratio adjusted to achieve optimal separation. researchgate.netrsc.org For more challenging separations or for analytical purposes to assess purity, High-Performance Liquid Chromatography (HPLC) is utilized. google.comresearchgate.netrsc.org Reversed-phase columns, such as C18, are often employed with a gradient elution of a polar solvent system, like water/acetonitrile, often with a small amount of an acid modifier like trifluoroacetic acid (TFA). google.com
Crystallization is another effective method for purifying solid thiol-functionalized monomers. The selection of an appropriate solvent system is paramount for successful recrystallization. mt.com The ideal solvent will dissolve the compound well at an elevated temperature but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. For esters, it is crucial to use non-hydroxylic solvents or the alcohol from which the ester was derived to prevent transesterification. lookchem.com
The purity of the isolated this compound and its analogues is typically assessed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure and identify any residual impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can provide information on the presence of volatile impurities and confirm the molecular weight of the monomer. google.com
Below are data tables summarizing typical conditions and outcomes for the purification of thiol-functionalized monomers, based on findings for analogous compounds.
Table 1: Typical Parameters for Vacuum Distillation of Thiol-Functionalized Esters
| Parameter | Value Range | Reference |
| Pressure | 0.05 - 20 mmHg | google.com |
| Temperature | 120 - 220 °C | valveandcontrol.com |
| Purity Achieved | >98% | |
| Typical Yield | 75 - 90% |
This table presents a general overview of vacuum distillation conditions for high-boiling esters, which are applicable to this compound.
Table 2: Exemplary Conditions for Chromatographic Purification of Thiol-Containing Esters
| Chromatography Type | Stationary Phase | Mobile Phase / Eluent | Purity Achieved | Reference |
| Column Chromatography | Silica Gel | Ethyl acetate/Hexanes (e.g., 3:7 v/v) | >95% | researchgate.net |
| Preparative HPLC | C18 Reversed-Phase | Water (with 0.05% TFA)/Acetonitrile (gradient) | >98% | google.com |
This table provides examples of chromatographic methods used for the purification of thiol esters, which can be adapted for this compound.
Table 3: Analytical Techniques for Purity Assessment
| Technique | Information Obtained | Typical Purity Specification | Reference |
| ¹H and ¹³C NMR | Structural confirmation, identification of impurities | Conforms to structure | |
| GC-MS | Identification of volatile impurities, molecular weight confirmation | >99% | google.com |
| HPLC | Quantification of purity and impurities | >99% | google.comresearchgate.net |
This table outlines common analytical methods for verifying the purity of the final monomer product.
Based on a comprehensive search of available literature, it is not possible to generate a thorough and scientifically accurate article that focuses solely on the chemical compound “this compound” according to the detailed outline provided. The search reveals a significant body of research on the general principles of radical thiol-ene and nucleophilic thiol-Michael reactions, which are the core topics of the requested article. However, specific mechanistic investigations, kinetic data, and detailed research findings pertaining exclusively to this compound could not be located.
The available information covers the fundamental mechanisms of these reactions, including initiation, propagation, and chain-transfer steps, as well as the types of catalysts used and the influence of general reaction conditions on polymer network formation. This body of knowledge is based on studies of other, more commonly cited thiol-containing compounds, such as multifunctional thiols like pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PETMP) and various monofunctional thiols.
Without research data specific to this compound, creating an article with the requested "thorough, informative, and scientifically accurate content," including "detailed research findings" and "data tables," would not be feasible. Constructing the article would require extrapolating from other compounds, which would compromise the scientific accuracy and specificity demanded by the instructions. Therefore, the requested article cannot be generated at this time.
Mechanistic Investigations of Thiol Based Click Reactions Involving Bis 2 Mercaptoethyl Succinate
Integration of Bis(2-mercaptoethyl) Succinate (B1194679) in Other Click Chemistry Methodologies
The versatility of the thiol-ene reaction allows for the integration of dithiol compounds like Bis(2-mercaptoethyl) succinate into more complex reaction schemes, including multicomponent and orthogonal click chemistry systems. These advanced methodologies leverage the high efficiency and specificity of click reactions to construct sophisticated molecular architectures and functional materials.
Complementary Click Reactions in Multicomponent Systems
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single, more complex product. rsc.org When the individual reaction steps in an MCR are highly efficient and selective, they can be classified as multicomponent click reactions. researchgate.netrsc.org The thiol-ene reaction involving this compound is well-suited for such systems due to its radical-mediated mechanism that proceeds rapidly under specific initiation conditions, often with high functional group tolerance. wikipedia.org
In a multicomponent system, this compound can act as a flexible dithiol linker, simultaneously reacting with two different alkene-containing molecules ('enes'). This complementary reactivity allows for the one-pot synthesis of hetero-bifunctional structures. The reaction is typically initiated by a radical source, such as a photoinitiator under UV irradiation, which generates thiyl radicals from the S-H bonds of this compound. nih.gov These radicals then propagate by adding across the double bonds of the different 'ene' components present in the mixture.
The success of such a system relies on the comparable reactivity of the 'ene' components towards the thiyl radical to ensure statistical incorporation, or on adjusting stoichiometry to favor the desired product distribution. This approach provides a modular and efficient route to complex molecules that would otherwise require multi-step syntheses.
| Component | Structure/Role | Molar Ratio | Function |
|---|---|---|---|
| This compound | Dithiol Linker | 1 | Connects Component A and Component B |
| Component A (e.g., Allyl-PEG) | Alkene-functionalized Polymer | 1 | Provides a hydrophilic polymer chain |
| Component B (e.g., N-Allyl-Rhodamine) | Alkene-functionalized Fluorophore | 1 | Introduces a fluorescent label |
| Photoinitiator (e.g., DMPA) | Radical Source | 0.05 | Initiates the thiol-ene reaction upon UV exposure |
Orthogonal Click Reactions for Sequential Functionalization
Orthogonal chemistry involves two or more distinct and highly selective reactions that can be performed in the same reaction vessel sequentially or simultaneously without interfering with one another. magtech.com.cn This concept is critical for the stepwise assembly of complex biomaterials, surface patterning, and bioconjugation. The radical-mediated thiol-ene reaction can be paired with other click reactions, most notably the strain-promoted alkyne-azide cycloaddition (SPAAC), to create a powerful orthogonal system. ru.nlnih.govcapes.gov.br
In such a system, this compound can be used for sequential functionalization. For example, a substrate bearing both an azide (B81097) and an alkene group can be modified in a stepwise manner. First, a molecule containing a strained alkyne (e.g., a dibenzocyclooctyne, DIBO) can be attached via the SPAAC reaction, which proceeds without a catalyst. ru.nlnih.govresearchgate.net In a second, independent step, this compound and a second 'ene'-containing molecule can be coupled to the alkene group via a photo-initiated thiol-ene reaction.
A crucial mechanistic consideration for this specific orthogonal pairing is the potential for a side reaction between the thiol groups and the strained alkyne. ru.nlnih.gov Thiols can add to strained alkynes in a process known as thiol-yne addition. ru.nlresearchgate.net This reaction can compete with the desired SPAAC, compromising the orthogonality of the system. To ensure specificity, the sequential functionalization must be carefully planned:
Perform SPAAC first: The azide-alkyne reaction is completed before the introduction of the thiol compound.
Protect the thiol: If simultaneous reaction is desired, the thiol groups could be temporarily protected.
Use excess azide: Driving the SPAAC reaction to completion quickly can minimize the opportunity for the thiol-yne side reaction.
By managing these factors, this compound can be effectively used in sequential modification schemes to build complex, multifunctional systems.
| Step | Reaction Type | Reactants | Conditions | Outcome | Potential Side Reaction |
|---|---|---|---|---|---|
| 1 | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide-functionalized substrate + DIBO-linked biomolecule | Physiological conditions, no catalyst | Covalent attachment of biomolecule via a triazole linkage | None in this step |
| 2 | Thiol-Ene Reaction | Alkene groups on substrate + this compound + 'Ene'-functionalized tag | UV light, Photoinitiator | Covalent attachment of tag via a thioether linkage | Thiol-yne addition if unreacted strained alkynes from Step 1 are present. ru.nlnih.gov |
Advanced Polymeric Materials and Networks Derived from Bis 2 Mercaptoethyl Succinate
Hydrogel Systems Based on Bis(2-mercaptoethyl) Succinate (B1194679) as a Crosslinker
Hydrogels are water-swollen polymer networks that mimic the properties of biological tissues, making them ideal for biomedical applications. hydrogeldesign.org Bis(2-mercaptoethyl) succinate serves as an effective crosslinking agent, covalently linking polymer chains together to form the stable, three-dimensional architecture of a hydrogel.
The creation of hydrogels with specific, predictable properties relies on a set of core design principles. When using this compound as a crosslinker, the tunability of the resulting network is achieved by precisely controlling the reaction chemistry and stoichiometry. The thiol groups of this compound can readily react with polymers functionalized with specific reactive partners, such as acrylates, maleimides, or vinyl groups, through mechanisms like Michael addition or thiol-ene "click" chemistry. aiche.org
Key design principles for achieving tunable properties include:
Stoichiometric Ratio: The molar ratio between the thiol groups on this compound and the reactive groups on the polymer backbone is a primary determinant of network properties. Adjusting this ratio allows for fine-tuning of the mechanical stiffness and swelling behavior of the hydrogel. hydrogeldesign.org
Macromer Characteristics: The molecular weight and architecture of the polymer being crosslinked play a crucial role. Using higher molecular weight polymers can result in hydrogels with larger mesh sizes, affecting properties like solute diffusion.
These principles enable the rational design of hydrogels for specific applications, such as tissue engineering scaffolds or controlled drug delivery systems. rsc.org
The physical and mechanical properties of a hydrogel are fundamentally governed by its internal network structure, particularly the crosslink density. researchgate.net Crosslink density refers to the number of covalent linkages between polymer chains per unit volume. By using this compound, this critical parameter can be systematically controlled.
The primary strategy for controlling crosslink density is by varying the concentration of this compound in the hydrogel formulation. A higher concentration of the dithiol crosslinker results in a more tightly woven network. This increased density has several predictable consequences for the material's bulk properties:
Increased Mechanical Stiffness: Gels with higher crosslink density exhibit a greater resistance to deformation, resulting in a higher compressive or shear modulus. researchgate.netnih.gov
Decreased Swelling Ratio: A denser network has less space to accommodate water molecules, leading to a lower equilibrium swelling ratio. researchgate.net
Reduced Degradation Rate: In degradable hydrogel systems, a higher crosslink density can slow the rate of degradation by presenting more covalent bonds that must be cleaved. nih.gov
Lower Permeability: The average mesh size of the network decreases with higher crosslink density, which hinders the diffusion of molecules through the gel. researchgate.net
This direct relationship between the amount of crosslinker and the resulting material properties allows for the creation of hydrogels with a wide range of characteristics from a single set of precursor components. aiche.org
| This compound Concentration (wt%) | Compressive Modulus (kPa) | Equilibrium Swelling Ratio (q) | Time to 50% Degradation (Days) |
|---|---|---|---|
| 1.0 | 5 | 25 | 7 |
| 2.0 | 15 | 18 | 14 |
| 3.0 | 30 | 12 | 25 |
This table presents illustrative data showing the typical relationship between this compound concentration and key hydrogel properties, based on general principles of polymer network engineering. researchgate.netnih.gov
A key advantage of using a thiol-containing crosslinker like this compound is the potential to create dynamic and reversible hydrogel networks. mdpi.com This is primarily achieved by leveraging the chemistry of disulfide bonds. The thiol groups (-SH) on this compound can be oxidized under mild conditions to form disulfide bonds (-S-S-), which can serve as the crosslinks in the hydrogel network.
Unlike many other covalent bonds, the disulfide bond is dynamic and reversible. mdpi.com It can be cleaved back to its constituent thiols in the presence of a reducing agent, such as glutathione (B108866) or dithiothreitol. nih.govnih.gov This chemical switch allows for the design of "smart" hydrogels with responsive behaviors:
On-Demand Degradation: The hydrogel can be engineered to be stable under physiological conditions but to dissolve or degrade upon exposure to a specific reducing stimulus.
Self-Healing Materials: If the disulfide crosslinks are broken, they can be reformed through oxidation, allowing the material to repair itself after damage. mdpi.comresearchgate.net
Tunable Mechanics: The mechanical properties of the hydrogel can be altered in situ by controlling the equilibrium between the thiol and disulfide states, enabling real-time modulation of stiffness. nih.govnih.gov
This strategy of using reversible disulfide bonds, enabled by the thiol groups of this compound, provides a powerful tool for creating advanced hydrogels that can adapt to their environment or be controlled by external triggers. 4tu.nl
Photopolymerizable Compositions for Additive Manufacturing
Additive manufacturing, or 3D printing, has revolutionized the fabrication of complex, three-dimensional objects. Photopolymerization-based techniques, such as stereolithography, are particularly powerful for creating high-resolution polymer parts. nih.gov this compound is a valuable component in the formulation of photocurable resins for these advanced manufacturing processes.
Stereolithography (SLA) is an additive manufacturing process that builds objects layer-by-layer by using a light source (typically a UV laser) to selectively cure a liquid photopolymer resin. nih.gov Thiol-ene photopolymerizations are exceptionally well-suited for SLA due to their rapid reaction rates, low shrinkage stress, and insensitivity to oxygen inhibition.
In this context, this compound acts as the "thiol" component in the thiol-ene reaction. It is mixed with a multi-functional "ene" monomer (a molecule with multiple carbon-carbon double bonds, such as an acrylate (B77674) or norbornene). When exposed to UV light in the presence of a photoinitiator, a radical-mediated chain reaction occurs, rapidly linking the thiol and ene molecules together to form a solid, crosslinked polymer network. nih.gov This process allows for the precise, layer-by-layer fabrication of complex structures. The high resolution of SLA makes it suitable for creating intricate devices, such as microfluidic chips and custom biomedical implants. researchgate.netmdpi.com
The performance of a material produced by SLA is highly dependent on the chemical formulation of the liquid resin. mdpi.com A typical UV-curable resin is a multi-component system designed to achieve specific properties in both its liquid and solid states. This compound would be a key ingredient in a thiol-ene based resin formulation.
The primary components of such a resin include:
Oligomers/Monomers: These are the main structural components. In a thiol-ene system, this would be a mixture of this compound and a suitable multi-functional ene-containing oligomer or monomer (e.g., a diacrylate or triacrylate). mdpi.comnih.gov
Photoinitiator: This molecule absorbs the UV light and generates the initial radicals that start the polymerization reaction. The choice of photoinitiator is matched to the wavelength of the light source in the 3D printer. mdpi.com
Additives: Various other components can be included to modify the resin's properties. These can include optical absorbers to control the depth of light penetration (improving resolution), stabilizers, and pigments.
By adjusting the ratio of this compound to the ene monomer, formulators can control the crosslink density and, consequently, the mechanical properties (e.g., hardness, flexibility, and strength) of the final printed object.
| Component | Example Compound | Function | Typical Concentration (wt%) |
|---|---|---|---|
| Thiol Crosslinker | This compound | Forms network via thiol-ene reaction | 20 - 50 |
| Ene Monomer | Trimethylolpropane Triacrylate | Reacts with thiol to form polymer backbone | 50 - 80 |
| Photoinitiator | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | Initiates polymerization upon light exposure | 0.5 - 4.0 |
| Optical Absorber | Sudan I | Controls light penetration depth for resolution | 0.01 - 0.1 |
This table shows a representative formulation for a UV-curable thiol-ene resin suitable for stereolithography, indicating the role of this compound. nih.govmdpi.comnih.gov
Influence of Thiol-Ene Chemistry on Curing Behavior
The curing behavior of polymeric materials derived from this compound is significantly influenced by the principles of thiol-ene chemistry. This "click" reaction, which involves the radical-mediated addition of a thiol group (S-H) to a carbon-carbon double bond (ene), is known for its high efficiency, rapid reaction rates, and insensitivity to oxygen, which can inhibit other free-radical polymerizations. The curing process is typically initiated by photolysis or thermal decomposition of a radical initiator, which generates a thiyl radical. This radical then propagates by adding across an ene, followed by chain transfer to another thiol, regenerating the thiyl radical and continuing the reaction cycle.
The kinetics of the curing process are dependent on several factors, including the functionality of the thiol and ene monomers, the concentration of the initiator, and the reaction temperature. In systems involving this compound, the difunctional nature of the thiol groups allows for the formation of crosslinked networks when reacted with multifunctional ene monomers. The rate of polymerization and the final network properties can be tailored by adjusting the stoichiometric ratio of thiol to ene groups. Off-stoichiometric ratios can be employed to create materials with specific surface functionalities. For instance, an excess of thiol groups can result in a surface rich in unreacted thiols, which can be used for subsequent functionalization.
The choice of photoinitiator also plays a crucial role in the photopolymerization process. Different photoinitiators exhibit varying absorption spectra and initiation efficiencies, which can affect the curing speed and the final conversion of the functional groups. Studies on similar thiol-ene systems have shown that the initiator concentration needs to be optimized to achieve both a high reaction rate and high conversion. dtu.dk
| Parameter | Influence on Curing Behavior |
| Thiol to Ene Ratio | Affects crosslink density and final polymer properties. Off-stoichiometric ratios can introduce specific surface functionalities. dtu.dk |
| Initiator Type | Different initiators have varying efficiencies, impacting the curing rate and final conversion. dtu.dk |
| Initiator Concentration | Needs to be optimized to achieve both a high reaction rate and high conversion. dtu.dk |
| Monomer Structure | The flexibility of the monomer backbone influences the properties of the cured network. |
Poly(ester-thioether)s and Other Thioether-Containing Polymers
Synthesis of Linear and Hyperbranched Poly(ester-thioether)s
This compound is a key building block for the synthesis of both linear and hyperbranched poly(ester-thioether)s. These polymers are characterized by the presence of both ester and thioether linkages in their backbones, which imparts a unique combination of properties, including potential biodegradability and good thermal stability.
Linear Poly(ester-thioether)s are typically synthesized through the polyaddition of a dithiol, such as this compound, with a di-ene comonomer via a thiol-ene "click" reaction. digitellinc.com This step-growth polymerization proceeds with high efficiency and selectivity, leading to well-defined polymer structures. The reaction is often initiated by a radical initiator, either thermally or photochemically. The resulting polymers have alternating ester and thioether functionalities along the chain. The molecular weight and polydispersity of the linear poly(ester-thioether)s can be controlled by adjusting the reaction conditions, such as monomer concentration, initiator concentration, and reaction time.
Hyperbranched Poly(ester-thioether)s can be synthesized using this compound as an AB2-type monomer, where the two thiol groups represent the 'B' functionalities and the succinate ester group can be considered part of the 'A' functionality in a broader sense of monomer design for hyperbranched structures. A more common approach to creating hyperbranched structures involves the use of a multifunctional core molecule. For instance, a tri- or tetra-functional ene can be reacted with an excess of this compound to create a hyperbranched structure with numerous thiol end-groups. These hyperbranched polymers are characterized by a highly branched, three-dimensional architecture, low viscosity, and a high density of terminal functional groups. esmed.org The synthesis of hyperbranched polyesters from renewable biomonomers has been explored, offering platforms for various applications. esmed.org The degree of branching can be influenced by the stoichiometry of the reactants and the reaction conditions.
The synthesis of both linear and hyperbranched poly(ester-thioether)s from monomers like this compound offers a versatile platform for creating materials with tailored properties for a range of applications.
| Polymer Architecture | Synthesis Method | Key Features |
| Linear | Thiol-ene polyaddition of a dithiol and a di-ene. digitellinc.com | Alternating ester and thioether linkages, controlled molecular weight. |
| Hyperbranched | Reaction of a multifunctional ene with an excess of dithiol. esmed.org | Highly branched 3D structure, low viscosity, high density of terminal functional groups. esmed.org |
Tailoring Polymer Architecture and Functionality through Thiol-Ene/Michael Chemistry
The architecture and functionality of polymers derived from this compound can be precisely tailored using thiol-ene and thiol-Michael addition reactions. These "click" chemistry approaches offer high yields, mild reaction conditions, and high functional group tolerance, making them ideal for polymer synthesis and modification. researchgate.net
Thiol-ene radical chemistry is a powerful tool for creating crosslinked networks and for post-polymerization modification. By reacting this compound with various multifunctional 'ene' compounds, the crosslink density and, consequently, the mechanical properties of the resulting polymer can be controlled. The high efficiency of the thiol-ene reaction allows for the creation of homogenous networks with predictable properties. Furthermore, unreacted thiol or ene groups can be left in the polymer network for subsequent functionalization, allowing for the attachment of bioactive molecules, dyes, or other functional moieties.
Thiol-Michael addition , a base- or nucleophile-catalyzed reaction between a thiol and an electron-deficient 'ene' such as an acrylate or maleimide, provides another versatile route for polymer modification. This reaction is highly selective and proceeds under mild conditions, often without the need for a catalyst. Thiol-Michael chemistry can be used to synthesize block copolymers by reacting a thiol-terminated polymer with an acrylate-functionalized polymer. It is also an effective method for surface functionalization, where the thiol groups of a polymer network can be reacted with Michael acceptors to alter the surface properties, such as hydrophilicity or biocompatibility.
The combination of thiol-ene and thiol-Michael reactions allows for the creation of complex polymer architectures. For example, a linear polymer with pendant 'ene' groups can be synthesized and subsequently crosslinked or functionalized via thiol-ene or thiol-Michael reactions. This sequential approach provides excellent control over the final polymer structure and properties. The functionalization of polymers through these methods has been shown to significantly enhance their mechanical properties. umass.edu
| Chemistry | Mechanism | Applications in Polymer Architecture |
| Thiol-Ene | Radical-mediated addition of a thiol to an ene. researchgate.net | Crosslinking, post-polymerization modification, surface functionalization. |
| Thiol-Michael | Base- or nucleophile-catalyzed addition of a thiol to an electron-deficient ene. | Synthesis of block copolymers, surface modification, introduction of specific functionalities. rsc.org |
Specialty Materials with Enhanced Properties
Polymers for Optical Applications
Polymers derived from this compound have potential for use in optical applications due to the ability to tailor their refractive index and clarity through careful monomer and polymer design. The optical properties of polymers, such as transparency, refractive index, and birefringence, are critical for their use in lenses, optical fibers, waveguides, and coatings.
The presence of sulfur atoms in the thioether linkages of polymers synthesized from this compound can contribute to a higher refractive index compared to their all-oxygen-containing polyester (B1180765) analogues. This is because sulfur has a higher atomic number and polarizability than oxygen. By controlling the concentration of thioether linkages in the polymer backbone, the refractive index can be tuned.
The clarity and transparency of these polymers are influenced by factors such as crystallinity, morphology, and the presence of any impurities or voids. Amorphous polymers generally exhibit higher transparency than semi-crystalline polymers because the crystalline domains can scatter light. researchgate.net The synthesis of polymers from this compound via thiol-ene chemistry can lead to the formation of amorphous, crosslinked networks, which are desirable for optical applications requiring high light transmittance.
Furthermore, the flexibility of the this compound monomer can help in reducing internal stresses during polymerization, which can otherwise lead to birefringence and optical distortion. The ability to create highly uniform polymer networks using "click" chemistry also minimizes the formation of defects that could scatter light and reduce clarity. The optical properties of polymers are a key consideration for their use in optoelectronic and photonic devices. researchgate.net
| Property | Influencing Factors | Relevance to this compound Polymers |
| Refractive Index | Atomic composition, polarizability. | The presence of sulfur can lead to a higher refractive index. |
| Transparency/Clarity | Crystallinity, morphology, defects. researchgate.net | Thiol-ene chemistry can produce amorphous networks with high clarity. |
| Birefringence | Internal stress, molecular orientation. | The flexibility of the monomer can help minimize stress-induced birefringence. |
Materials for Chromatography Membranes
Polymeric materials derived from this compound are promising candidates for the fabrication of chromatography membranes. These membranes are used in separation and purification processes in the biotechnology and pharmaceutical industries. The performance of a chromatography membrane is largely determined by its porous structure and the chemistry of its surface.
The thiol groups inherent in polymers synthesized from this compound, or those that can be introduced by using an excess of the thiol monomer during polymerization, provide reactive sites for surface functionalization. This is a key advantage for creating affinity chromatography membranes, where specific ligands are immobilized on the membrane surface to capture target molecules. The "thiol-ene" click chemistry approach is well-suited for the functionalization of porous polymer monoliths, which form the basis of many chromatography membranes. nih.gov
The porous structure of the membrane can be controlled during the polymerization process. By including a porogen (a solvent that is a good solvent for the monomers but a poor solvent for the polymer), a porous network can be formed as the polymer phase separates during crosslinking. The pore size and distribution can be tailored by adjusting the type and concentration of the porogen, as well as the polymerization conditions.
Membrane chromatography offers several advantages over traditional bead-based chromatography, including higher throughput due to convective mass transfer, lower backpressure, and scalability. nih.gov The ability to create functionalized, porous membranes from this compound-based polymers opens up possibilities for developing advanced separation media for a variety of applications, including protein purification and virus capture.
| Feature | Importance in Chromatography Membranes | Realization with this compound Polymers |
| Surface Functionality | Immobilization of ligands for affinity chromatography. | Thiol groups provide reactive sites for functionalization via thiol-ene or thiol-Michael chemistry. nih.gov |
| Porous Structure | Allows for high flow rates and efficient mass transfer. | Can be controlled during polymerization using porogens. |
| High Throughput | Enables rapid separation and purification. | Convective mass transfer in membrane pores allows for high flow rates. nih.gov |
Based on a thorough review of the available scientific literature, there is limited specific information directly detailing the use of this compound for the creation of functionalized polymer surfaces and bioconjugates as outlined. The existing research primarily focuses on broader categories of thiol-containing compounds and their applications in polymer science and bioconjugation, without specific data or detailed findings related to this compound itself.
Therefore, it is not possible to provide a detailed, data-rich article on "4.4.3. Functionalized Polymer Surfaces and Bioconjugates" that focuses solely on this compound while adhering to the requirements for detailed research findings and data tables. The compound's dithiol nature suggests theoretical applicability in areas like thiol-ene click chemistry for surface modification or as a crosslinking agent, but specific, documented examples and research data are not present in the available literature.
To provide a scientifically accurate and authoritative article, it is necessary to rely on published research. Without such sources for this specific compound, generating the requested content would be speculative and would not meet the required quality standards.
Spectroscopic Analysis for Structural Elucidation of Monomers and Polymers
Spectroscopic methods are fundamental in confirming the chemical structure of the synthesized monomers and in tracking the conversion of functional groups during polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Thiol and Ester Linkages
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound and the analysis of its subsequent polymers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous identification of key functional groups.
In the ¹H NMR spectrum of the this compound monomer, distinct signals corresponding to the protons of the succinate backbone and the mercaptoethyl groups are expected. The methylene (B1212753) protons of the succinate moiety typically appear as a singlet. The methylene protons of the mercaptoethyl groups adjacent to the sulfur atom and the ester oxygen will exhibit characteristic triplet patterns due to spin-spin coupling with neighboring protons. The thiol proton (S-H) typically presents as a triplet, though its chemical shift and multiplicity can be influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Upon polymerization, particularly in thiol-ene reactions, the disappearance of the thiol proton signal and the vinyl proton signals (from the 'ene' comonomer) provides direct evidence of polymer formation. The core structure of the this compound unit remains largely unchanged, and its characteristic peaks will be present in the polymer spectrum.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the ester group in this compound is expected to have a characteristic chemical shift in the range of 170-175 ppm yale.edu. The methylene carbons of the succinate and mercaptoethyl groups will also show distinct signals. For comparison, the carboxyl carbon in succinic acid appears at approximately 177 ppm, and the methylene carbons are observed around 33 ppm hmdb.ca. In a similar structure, diethyl succinate, the carbonyl carbon is found at 172.2 ppm, the methylene carbon of the succinate at 29.0 ppm, the methylene carbon of the ethyl group at 60.3 ppm, and the methyl carbon at 14.0 ppm yale.edu.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Succinate (-CH₂-CH₂-) | ~2.6 (s) | ~29 |
| Ester Methylene (-O-CH₂-) | ~4.3 (t) | ~63 |
| Thiol Methylene (-S-CH₂-) | ~2.8 (q) | ~28 |
| Thiol (-SH) | ~1.6 (t) | - |
| Carbonyl (-C=O) | - | ~172 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound and its polymers, IR spectroscopy is used to confirm the presence of key functional groups such as esters and thiols, and to monitor the polymerization process.
The IR spectrum of the this compound monomer is characterized by several key absorption bands. A strong absorption band is expected in the region of 1730-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group researchgate.netnih.gov. The C-O stretching vibrations of the ester linkage typically appear in the range of 1150-1250 cm⁻¹ researchgate.net. The presence of the thiol group (S-H) is indicated by a weak absorption band around 2550-2600 cm⁻¹. The C-H stretching vibrations of the methylene groups are observed in the 2850-3000 cm⁻¹ region.
During thiol-ene polymerization, the disappearance or significant reduction in the intensity of the S-H stretching band and the characteristic bands of the 'ene' functional group (e.g., C=C stretching around 1620-1680 cm⁻¹) provides clear evidence of the reaction's progress and the formation of the polymer network mdpi.com. The strong ester C=O peak remains a prominent feature of the polymer's IR spectrum. For instance, in poly(butylene succinate), a related polyester, the C=O stretching vibration is observed around 1710-1713 cm⁻¹ researchgate.netresearchgate.net.
Table 2: Characteristic IR Absorption Bands for this compound and its Polymers
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Ester (C=O) | Stretching | 1730 - 1740 |
| Ester (C-O) | Stretching | 1150 - 1250 |
| Thiol (S-H) | Stretching | 2550 - 2600 (disappears upon polymerization) |
Chromatographic Methods for Molecular Weight and Distribution Assessment
Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of polymers derived from this compound.
Size Exclusion Chromatography (SEC) for Polymer Characterization
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a widely used technique for determining the molecular weight distribution of polymers lcms.cz. SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.
For polymers synthesized from this compound, SEC is employed to measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) nih.gov. The PDI provides a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse polymer where all chains have the same length.
The choice of solvent (mobile phase) and column is critical for accurate SEC analysis. Solvents such as tetrahydrofuran (B95107) (THF) or chloroform (B151607) are commonly used for polyesters. The system is calibrated using polymer standards of known molecular weight, such as polystyrene or polymethylmethacrylate, to generate a calibration curve that relates elution time to molecular weight lcms.cz.
In the case of crosslinked polymer networks formed from this compound, the polymer is insoluble and cannot be analyzed by conventional SEC. However, SEC can be used to analyze the soluble fraction (sol) to determine the extent of the crosslinking reaction. A lower amount of sol and a higher molecular weight of the sol fraction generally indicate a higher degree of crosslinking.
Table 3: Typical Molecular Weight Data Obtainable from SEC for a Linear Polymer based on this compound
| Parameter | Description | Typical Value Range |
|---|---|---|
| Mn ( g/mol ) | Number-Average Molecular Weight | 10,000 - 100,000 |
| Mw ( g/mol ) | Weight-Average Molecular Weight | 20,000 - 250,000 |
| PDI (Mw/Mn) | Polydispersity Index | 1.5 - 3.0 |
Note: These values are illustrative and depend on the specific polymerization conditions.
Thermal Analysis of Polymer Networks
Thermal analysis techniques are employed to investigate the thermal transitions and stability of polymer networks derived from this compound.
Differential Scanning Calorimetry (DSC) for Glass Transition and Thermal Transitions
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is particularly useful for determining the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers.
For amorphous or semi-crystalline polymer networks based on this compound, the glass transition temperature is a key characteristic. The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is influenced by factors such as the degree of crosslinking, the chemical structure of the polymer backbone, and the presence of any unreacted monomers or oligomers. An increase in crosslink density generally leads to a higher Tg due to restricted chain mobility.
If the polymer network is semi-crystalline, a melting endotherm will be observed at the melting temperature (Tm), and a crystallization exotherm may be seen upon cooling from the melt. The shape and size of these peaks provide information about the crystallinity of the material. For highly crosslinked thermosets, crystallization is often suppressed, and the material is typically amorphous.
Table 4: Illustrative DSC Data for a Crosslinked Polymer Network based on this compound
| Thermal Transition | Description | Typical Temperature Range (°C) |
|---|---|---|
| Glass Transition (Tg) | Transition from glassy to rubbery state | 10 - 60 |
| Melting Temperature (Tm) | Melting of crystalline domains (if present) | 80 - 120 |
| Crystallization Temperature (Tc) | Crystallization from the melt (if present) | 40 - 70 |
Note: These values are hypothetical and can vary significantly based on the comonomers used and the crosslink density of the network.
Computational Chemistry and Theoretical Modeling of Bis 2 Mercaptoethyl Succinate Systems
Quantum Mechanical Calculations for Molecular Structure and Reactivity
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and reactivity of bis(2-mercaptoethyl) succinate (B1194679). By solving the Schrödinger equation for the molecule, researchers can obtain detailed information about its geometry, electron distribution, and orbital energies.
Key molecular properties of dithiol esters, analogous to bis(2-mercaptoethyl) succinate, can be calculated to predict reactivity. For instance, the bond lengths and angles determine the molecule's conformation, while the distribution of electron density, often visualized through electrostatic potential maps, highlights regions susceptible to nucleophilic or electrophilic attack. The thiol (-SH) groups are of particular interest, as their reactivity is central to polymerization. QM calculations can determine the S-H bond dissociation energy, which is crucial for radical-mediated thiol-ene reactions, and the acidity (pKa) of the thiol proton, which is a key parameter in base-catalyzed thiol-Michael additions.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also critical descriptors obtained from QM calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. For this compound, the HOMO is typically localized on the sulfur atoms, indicating their nucleophilic character.
Table 1: Representative Quantum Mechanical Calculation Results for a Model Dithiol Ester
| Parameter | Calculated Value | Significance |
| S-H Bond Length | 1.34 Å | Influences bond strength and reactivity. |
| C=O Bond Length | 1.21 Å | Indicates the strength of the carbonyl double bond. |
| C-S-C Bond Angle | 102.5° | Affects the conformation of the resulting polymer chain. |
| Mulliken Charge on Sulfur | -0.15 e | Highlights the nucleophilic nature of the sulfur atom. |
| HOMO Energy | -6.8 eV | Relates to the electron-donating ability of the thiol group. |
| LUMO Energy | -0.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 6.3 eV | Indicates chemical stability and resistance to electronic excitation. |
Note: The values in this table are illustrative for a generic dithiol ester and are meant to represent the types of data obtained from quantum mechanical calculations.
Molecular Dynamics Simulations of Polymer Network Formation
Molecular Dynamics (MD) simulations are a powerful tool for studying the evolution of polymer systems over time, providing a bridge between the molecular and macroscopic scales. In the context of this compound, MD simulations can model the process of polymer network formation through thiol-ene or thiol-Michael reactions.
These simulations treat atoms and molecules as classical particles interacting through a defined force field. By numerically integrating Newton's equations of motion, the trajectory of each particle can be followed, revealing the dynamic processes of polymerization. Key aspects that can be investigated include:
Reaction Kinetics: By implementing reactive force fields or multi-scale modeling approaches, the rate of polymer chain growth and cross-linking can be simulated.
Network Topology: MD simulations can provide detailed information about the structure of the resulting polymer network, including the distribution of chain lengths, the degree of cross-linking, and the presence of cyclic defects.
Physical Properties: Once a polymer network is formed in-silico, its mechanical and thermal properties, such as the glass transition temperature (Tg), can be predicted by analyzing the system's response to simulated temperature changes or mechanical stress.
Table 2: Typical Parameters in a Molecular Dynamics Simulation of Thiol-Ene Polymerization
| Parameter | Description | Typical Value/Method |
| Force Field | A set of equations and parameters describing the potential energy of the system. | COMPASS, OPLS-AA |
| Ensemble | The statistical mechanical ensemble used to control thermodynamic variables. | NVT (constant Number of particles, Volume, Temperature) or NPT (constant Number of particles, Pressure, Temperature) |
| Temperature | The temperature at which the simulation is run. | 300 K |
| Time Step | The interval between successive calculations of forces and positions. | 1 fs |
| Simulation Time | The total duration of the simulation. | 10-100 ns |
| Boundary Conditions | The conditions applied at the edges of the simulation box to mimic a larger system. | Periodic |
Prediction of Reaction Pathways and Energy Landscapes in Thiol-Ene/Michael Systems
Computational chemistry plays a crucial role in elucidating the detailed mechanisms of the reactions that lead to the polymerization of this compound. By mapping the potential energy surface of the reacting system, transition states and intermediates can be identified, and activation energies can be calculated. This information is vital for understanding reaction kinetics and selectivity.
For thiol-ene reactions , which proceed via a radical mechanism, computational studies can model the initiation, propagation, and termination steps. The relative energies of the thiyl radical, the carbon-centered radical intermediate, and the transition states connecting them can be calculated to understand the reaction rate and the factors that influence it.
Table 3: Comparison of Calculated Activation Energies for Different Thiol-Michael Addition Pathways
| Catalyst | Reaction Step | Calculated Activation Energy (kcal/mol) |
| Base-Catalyzed | Thiolate addition to alkene | 10-15 |
| Base-Catalyzed | Proton transfer to carbanion | 2-5 |
| Nucleophile-Initiated | Zwitterion formation | 8-12 |
| Nucleophile-Initiated | Thiolate addition to alkene | 5-10 |
Note: These values are representative and can vary depending on the specific reactants and solvent conditions.
Structure-Property Relationship Predictions in Thioether-Containing Polymers
A major goal of computational modeling is to establish clear relationships between the molecular structure of a polymer and its macroscopic properties. For polymers derived from this compound, the presence of thioether linkages is a defining structural feature that significantly influences the material's characteristics.
By systematically varying the molecular architecture in-silico, researchers can predict how changes in the polymer backbone will affect its properties. For example, the flexibility of the polymer chain, which is influenced by the rotational barriers around the C-S and C-C bonds, has a direct impact on the glass transition temperature (Tg). Polymers with more flexible backbones tend to have lower Tg values.
The presence of sulfur atoms also affects the polymer's refractive index. Due to the higher polarizability of sulfur compared to carbon or oxygen, thioether-containing polymers generally exhibit higher refractive indices. Computational methods can be used to predict the refractive index of a polymer based on its chemical composition and density.
Furthermore, the cohesive energy density, which is a measure of the intermolecular forces within the polymer, can be calculated from MD simulations. This parameter is related to a wide range of physical properties, including solubility and mechanical strength.
Table 4: Predicted Structure-Property Relationships in Thioether-Containing Polymers
| Structural Feature | Predicted Effect on Property |
| Increased thioether content | Higher refractive index, potentially lower Tg due to increased chain flexibility. |
| Cross-link density | Increased Tg, higher modulus, and reduced solubility. |
| Aliphatic vs. aromatic backbone | Aliphatic backbones lead to greater flexibility and lower Tg compared to rigid aromatic structures. |
| Presence of polar groups (e.g., esters) | Increased cohesive energy density and potential for hydrogen bonding, affecting solubility and mechanical properties. |
Degradation Pathways and Environmental Fate of Polymers Incorporating Bis 2 Mercaptoethyl Succinate
Biodegradation Mechanisms of Poly(ester-thioether)s
The biodegradation of poly(ester-thioether)s containing bis(2-mercaptoethyl) succinate (B1194679) units is primarily initiated by the enzymatic cleavage of their ester bonds, a process influenced by both the polymer's chemical structure and the surrounding environmental conditions.
The ester linkages within the poly(ester-thioether) backbone are susceptible to enzymatic hydrolysis. nih.govmdpi.comresearchgate.net This process is analogous to the degradation of aliphatic polyesters, which are known to be broken down by various enzymes, including lipases, esterases, and cutinases. researchgate.net These enzymes catalyze the cleavage of the ester bond, leading to the formation of smaller, water-soluble oligomers and, eventually, the constituent monomers. The enzymatic degradation process often begins at the surface of the polymer, where enzymes can access the ester linkages. nih.govresearchgate.net As the hydrolysis proceeds, the surface of the material can become rough and pitted as the polymer chain is broken down. nih.gov The rate of enzymatic hydrolysis can be influenced by factors such as the polymer's crystallinity and molecular weight.
Research on related polyesters has shown that enzymes like lipase (B570770) from Pseudomonas cepacia can effectively degrade these materials by breaking the ester bonds. researchgate.netresearchgate.net The degradation process can be monitored by measuring the weight loss of the polymer over time when exposed to an enzymatic solution. nih.govmdpi.com
The stereochemistry of the polymer backbone has a significant impact on the rate of biodegradation. researchgate.netnih.govrsc.org Studies on poly(ester-thioether)s derived from chiral monomers have demonstrated that different stereoisomers of the same polymer can exhibit markedly different degradation profiles. researchgate.netnih.govrsc.org
For instance, in a study involving poly(ester-thioether)s synthesized from dianhydrosugar-based diacrylates and tartaric acid-based dithiols, the biodegradability was found to be dependent on the stereochemistry of the polymer backbone. researchgate.netnih.govrsc.org Specifically, certain diastereomers showed higher levels of biodegradation in activated sludge over a 30-day period, as measured by biochemical oxygen demand (BOD). researchgate.netnih.govrsc.org For example, polymers such as poly(IMDA-alt-l-META), poly(IMDA-alt-d-META), and poly(ISDA-alt-meso-META) showed 16% to 28% biodegradation, while other diastereomers like poly(IMDA-alt-meso-META), poly(ISDA-alt-l-META), and poly(ISDA-alt-d-META) exhibited lower biodegradability. researchgate.netnih.govrsc.org This difference in degradation is attributed to the stereospecificity of the enzymes responsible for hydrolysis. The spatial arrangement of the polymer chains can affect the ability of the enzyme's active site to bind to and cleave the ester linkages.
Table 1: Biodegradation of Poly(ester-thioether) Diastereomers
| Polymer | Biodegradation (BOD/TOD, %) after 30 days |
|---|---|
| poly(IMDA-alt-l-META) | 28% |
| poly(IMDA-alt-d-META) | 15% |
| poly(ISDA-alt-meso-META) | 16-28% (range) |
| poly(IMDA-alt-meso-META) | Lower biodegradability |
| poly(ISDA-alt-l-META) | Lower biodegradability |
| poly(ISDA-alt-d-META) | Lower biodegradability |
Source: Adapted from Imamura et al., 2025. researchgate.netnih.govrsc.org
The assessment of biodegradation is highly dependent on the environmental context in which it is measured. Standardized tests are often used to simulate specific environmental conditions and to provide a basis for comparing the biodegradability of different materials.
A common method for assessing biodegradability is the measurement of Biochemical Oxygen Demand (BOD) in the presence of activated sludge. researchgate.netnih.govrsc.org This test simulates the conditions found in a wastewater treatment plant and measures the amount of oxygen consumed by microorganisms as they break down the polymer. The degree of biodegradation is often expressed as a percentage of the theoretical oxygen demand (TOD).
Beyond simulated environments, the actual rate and extent of biodegradation in natural settings such as soil and marine environments can vary significantly. mdpi.comnih.gov In these complex ecosystems, a variety of microorganisms with different enzymatic capabilities are present. researchgate.net Factors such as temperature, pH, moisture, and nutrient availability can all influence the microbial communities and their ability to degrade polymers. mdpi.com For a comprehensive understanding of a polymer's environmental fate, it is important to assess its degradation under a range of relevant environmental conditions. nih.govcore.ac.uk
Chemical Degradation of Thioether Linkages in Polymer Backbones
In addition to enzymatic hydrolysis of the ester groups, the thioether linkages in the polymer backbone are susceptible to chemical degradation through pathways such as oxidation and nucleophilic attack. These reactions can lead to chain scission and a reduction in the polymer's molecular weight.
Thioether bonds can be oxidized to form sulfoxides and sulfones. This oxidation can be initiated by various oxidizing agents present in the environment or introduced for specific applications. The oxidation of the thioether linkage can alter the chemical and physical properties of the polymer and may facilitate further degradation.
Furthermore, thioether linkages can be cleaved by nucleophiles. For example, in the presence of thiols, a thiol-thioether exchange reaction can occur, leading to the cleavage of the polymer backbone. chemrxiv.org This process is reversible, and the equilibrium can be shifted towards degradation by using a high concentration of the thiol. chemrxiv.org Similarly, amines can also induce the cleavage of thioether bonds through aminolysis, although this process may be slower. acs.orgresearchgate.net
Strategies for Designing Degradable Bis(2-mercaptoethyl) Succinate-Based Materials
The design of degradable materials based on this compound involves strategies to control the rate and mechanism of degradation. By carefully selecting the comonomers and the polymerization method, it is possible to tailor the material's properties to specific applications.
One strategy is to incorporate hydrolytically labile ester bonds, as is inherent in poly(ester-thioether)s. The density and accessibility of these ester groups can be controlled to tune the degradation rate.
Another approach is to introduce other types of cleavable linkages into the polymer backbone. For example, the incorporation of monomers that create bonds susceptible to specific stimuli, such as light or changes in pH, can allow for on-demand degradation.
The stereochemistry of the monomers can also be used as a design element to control the rate of biodegradation. researchgate.netnih.govrsc.org As discussed previously, different stereoisomers can have significantly different degradation rates due to the stereospecificity of enzymes. This allows for the design of materials with a range of degradation profiles.
Q & A
Basic: What are the established synthetic routes for Bis(2-mercaptoethyl) succinate, and how can purity be optimized?
Methodological Answer:
this compound is typically synthesized via esterification between succinic acid and 2-mercaptoethanol, often catalyzed by acid (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide). Key steps include:
- Thiol Protection : Use protecting groups (e.g., trityl or acetyl) to prevent oxidation of -SH groups during synthesis .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization to isolate the product.
- Characterization : Confirm structure via H/C NMR (e.g., thiol proton at δ 1.5–1.7 ppm), FTIR (C=O stretch ~1730 cm⁻¹), and mass spectrometry (expected molecular ion at m/z 238) .
Optimization : Employ factorial design to test variables (temperature, molar ratios, catalyst loading) for yield improvement .
Basic: What safety protocols and storage conditions are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods due to potential thiol odor .
- Storage : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Avoid proximity to oxidizing agents (e.g., HNO₃, KMnO₄) .
- Incompatibilities : Reacts with heavy metals (e.g., Cu²⁺) and strong bases, leading to disulfide formation or ester hydrolysis .
Advanced: How can computational modeling elucidate the reactivity of this compound in thiol-ene click chemistry?
Methodological Answer:
- Mechanistic Studies : Use density functional theory (DFT) to model reaction pathways, focusing on thiol radical initiation and propagation steps. Compare activation energies of alternative pathways (e.g., Michael addition vs. radical coupling) .
- Solvent Effects : Simulate solvent polarity (COSMO-RS) to predict reaction rates in different media (e.g., DMF vs. water) .
- Validation : Cross-validate computational results with experimental kinetic data (e.g., via UV-Vis monitoring of thiol consumption) .
Advanced: How should researchers resolve contradictions in reported degradation rates of this compound under physiological conditions?
Methodological Answer:
- Controlled Replication : Conduct stability studies in PBS (pH 7.4, 37°C) with HPLC quantification of degradation products (e.g., succinic acid, 2-mercaptoethanol). Include positive/negative controls .
- Variable Testing : Use a fractional factorial design to isolate factors (pH, temperature, ionic strength) causing discrepancies. Analyze interactions using ANOVA .
- Advanced Analytics : Employ LC-MS to identify trace byproducts (e.g., disulfide dimers) that may accelerate degradation .
Advanced: What role does this compound play in biodegradable polymer design, and how can its performance be benchmarked?
Methodological Answer:
- Crosslinking Efficiency : Compare its thiol reactivity with dithiols like dithiothreitol (DTT) in poly(ethylene glycol) hydrogels. Measure gelation time via rheometry .
- Degradation Profiling : Incubate polymers in simulated body fluid (SBF) and monitor mass loss/swelling ratios. Use SEM to assess pore formation post-degradation .
- Cytocompatibility : Perform MTT assays on fibroblast cells to evaluate toxicity thresholds (IC₅₀) .
Advanced: How can AI-driven experimental design accelerate the discovery of novel applications for this compound?
Methodological Answer:
- Predictive Modeling : Train machine learning models on existing succinate ester data (e.g., solubility, reactivity) to predict optimal reaction conditions for new derivatives .
- High-Throughput Screening : Integrate robotic liquid handlers with real-time FTIR to screen >100 conditions (catalyst/solvent pairs) in parallel .
- Data Integration : Use platforms like COMSOL Multiphysics to simulate large-scale synthesis feasibility, linking lab-scale results to industrial parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
